1,4-Piperazinediacetic acid
Description
Significance of Piperazine-Based Scaffolds in Chemical Synthesis
The piperazine (B1678402) ring is a privileged scaffold in chemical synthesis, particularly in the development of pharmacologically active compounds. lgcstandards.com This six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions provides a flexible yet conformationally constrained core. This structural characteristic is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. chemsrc.com The nitrogen atoms can be readily substituted, allowing for the creation of a diverse library of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The ability of the piperazine scaffold to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, further enhances its utility in the design of functional molecules. lgcstandards.com
Historical Context of 1,4-Piperazinediacetic Acid Research
The study of this compound and its coordination chemistry dates back several decades. One of the seminal works in this area was published in 1963 by Irving and Pettit, which investigated the stability of metal complexes formed with this ligand. rsc.org This early research laid the groundwork for understanding the chelating properties of this compound and its potential as a ligand for various metal ions. researchgate.net Subsequent studies in the 1970s explored the synthesis and acid dissociation behavior of related compounds, such as 2-oxo-1,4-piperazinediacetic acid, and compared their properties to the parent compound. cdnsciencepub.com These foundational studies were instrumental in establishing the fundamental coordination chemistry of this compound, paving the way for its use in more complex applications in the following years.
Current Research Trajectories of this compound
Contemporary research on this compound is vibrant and multifaceted, with significant advancements in its application as a versatile building block.
Coordination Polymers and Metal-Organic Frameworks (MOFs): A primary focus of current research is the use of this compound as an organic linker in the construction of coordination polymers and MOFs. Its ability to bridge metal centers through its carboxylate groups and piperazine nitrogen atoms leads to the formation of diverse and intricate architectures. For instance, it has been successfully employed in the synthesis of three-dimensional hybrid organic-inorganic frameworks with lanthanide(III) sulfate (B86663) chains. researchgate.net These materials exhibit interesting magnetic and luminescent properties, with potential applications in sensors and optical devices. researchgate.net The flexibility of the piperazine ring allows for the accommodation of different metal ions and the formation of structures with varying dimensionality and porosity.
Synthesis of Novel Derivatives: Researchers are actively exploring the synthesis of new derivatives of this compound to tailor its properties for specific applications. By modifying the carboxylic acid groups or substituting the piperazine ring, new functionalities can be introduced. For example, the reaction of this compound with hydrazides and aldehydes leads to the formation of Schiff base derivatives with potential antimicrobial activities. dergipark.org.tr The synthesis of its diethyl ester and subsequent conversion to dihydrazide opens up pathways to new metal complexes with interesting electrochemical and biological properties. researchgate.net
Materials Science Applications: The ability of this compound to form stable complexes and extended networks makes it a valuable component in materials science. Its derivatives are being investigated as corrosion inhibitors for carbon steel. ajchem-a.com The formation of self-assembled monolayers and thin films containing this moiety is another area of active research, with potential applications in surface modification and nanotechnology.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14N2O4 | cymitquimica.com |
| Molecular Weight | 202.21 g/mol | cymitquimica.com |
| Appearance | White crystalline solid | cymitquimica.com |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | cymitquimica.com |
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 8.716(3) | nih.gov |
| b (Å) | 8.992(3) | nih.gov |
| c (Å) | 12.991(4) | nih.gov |
| β (°) | 123.310(17) | nih.gov |
| Volume (ų) | 850.9(5) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMFLFKXHHROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202668 | |
| Record name | Piperazine-1,4-diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-78-4 | |
| Record name | 1,4-Piperazinediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5430-78-4 | |
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| Record name | 1,4-Piperazinediacetic acid | |
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| Record name | 1,4-Piperazinediacetic acid | |
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| Record name | Piperazine-1,4-diacetic acid | |
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| Record name | Piperazine-1,4-diacetic acid | |
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| Record name | 1,4-Piperazinediacetic acid | |
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Synthetic Methodologies for 1,4 Piperazinediacetic Acid and Its Derivatives
Direct Synthesis Routes for 1,4-Piperazinediacetic Acid
The most prevalent methods for the synthesis of this compound involve the direct functionalization of the piperazine (B1678402) core.
Carboxymethylation Approaches
The primary and most straightforward route to this compound is the direct N-alkylation of piperazine with a haloacetic acid, a process known as carboxymethylation. This reaction is a classic example of a nucleophilic substitution where the secondary amine groups of the piperazine ring attack the electrophilic carbon of the haloacetic acid, displacing the halide.
The reaction typically involves treating piperazine with two or more equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. google.com The base is crucial for neutralizing the hydrohalic acid byproduct and for deprotonating the piperazine nitrogens, thereby increasing their nucleophilicity. Common bases include sodium hydroxide, potassium carbonate, or even an excess of piperazine itself. google.com The reaction is usually conducted in an aqueous medium or a polar solvent to facilitate the dissolution of the reactants.
General Reaction Scheme:
Piperazine + 2 Halo-CH2COOH + Base → this compound + 2 Base·HX
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Piperazine | Chloroacetic Acid | Sodium Hydroxide | Water | Heating |
| Piperazine | Bromoacetic Acid | Potassium Carbonate | Water/Ethanol (B145695) | Reflux |
Alternative Chemical Synthesis Pathways
While direct carboxymethylation is the most common method, other strategies for creating N,N'-disubstituted piperazines can be adapted for the synthesis of this compound. researchgate.net One alternative involves the reaction of piperazine with ethyl bromoacetate (B1195939) to form the corresponding diethyl ester, followed by hydrolysis. google.com This two-step process can sometimes offer better control and easier purification of the final product.
Another potential, though less direct, pathway involves ring-opening reactions. For instance, bicyclic quaternary ammonium (B1175870) salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) can be cleaved by nucleophiles to yield N-substituted piperazine derivatives. researchgate.net While not commonly reported for this compound specifically, this strategy represents a modern approach to forming 1,4-disubstituted piperazines. researchgate.net Furthermore, methods involving the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an appropriate amine have been developed for rapid piperazine ring formation, which could theoretically be adapted. rsc.org
Synthesis of this compound Dihydrazide and Esters
The carboxylic acid groups of this compound are amenable to a variety of classic transformations, leading to the formation of important derivatives like dihydrazides and esters.
Preparation of this compound Dihydrazide
Acid dihydrazides are valuable intermediates used in the synthesis of heterocycles and as precursors for acyl azides. osti.govacs.org The dihydrazide of this compound can be synthesized from the parent diacid or its corresponding diester.
A common laboratory and industrial method involves the reaction of a dicarboxylic acid diester with hydrazine (B178648) hydrate (B1144303). google.com This process, known as hydrazinolysis, is typically carried out by heating the diester in an excess of hydrazine hydrate, often with an alcohol like ethanol or methanol (B129727) as a solvent. The reaction is driven by the high nucleophilicity of hydrazine.
Alternatively, the dihydrazide can be formed directly from the dicarboxylic acid. osti.govacs.orggoogle.com Modern continuous flow methods have been developed that involve reacting the dicarboxylic acid with hydrazine hydrate in methanol, with a catalytic amount of sulfuric acid. osti.govacs.org This approach facilitates an in-situ esterification followed by immediate hydrazinolysis, offering high yields and scalability. osti.gov
| Starting Material | Reagents | Solvent | Conditions | Product |
| Diethyl 1,4-piperazinediacetate | Hydrazine Hydrate (N2H4·H2O) | Ethanol | Reflux | This compound dihydrazide |
| This compound | Hydrazine Hydrate, H2SO4 (cat.) | Methanol | Continuous Flow Reactor | This compound dihydrazide |
Synthesis of Alkyl Esters of this compound
Alkyl esters of this compound are useful as protected forms of the diacid, as intermediates for the synthesis of amides and hydrazides, and in applications where increased solubility in organic solvents is required.
The most common method for their preparation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves heating the dicarboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol) with a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the ester product. libretexts.org Removal of the water byproduct, for instance, by azeotropic distillation, can also be employed to increase the yield. organic-chemistry.org
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. youtube.commdpi.com Subsequent proton transfer and elimination of water yield the final ester. masterorganicchemistry.com
Derivatization Strategies via Carboxylic Acid Functionalities
The two carboxylic acid groups are the primary sites for the derivatization of this compound, allowing for the construction of a wide array of more complex molecules, such as polymers, ligands, and drug candidates. The most common derivatization is the formation of amide bonds. researchgate.net
Amide bond formation typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. hepatochem.com This is achieved using coupling reagents. A widely used method in both solution-phase and solid-phase synthesis involves carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. hepatochem.com The addition of activating agents such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can trap this intermediate to form a more stable active ester, which then reacts cleanly with the desired amine to form the amide. nih.govnih.gov This two-step, one-pot process is highly efficient and minimizes side reactions. nih.gov
Other powerful coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/guanidinium salts (e.g., HATU, HBTU), which are particularly effective for coupling challenging or sterically hindered substrates. researchgate.netpeptide.com
Common Amide Coupling Strategies:
| Coupling Reagent System | Key Features |
| EDC / HOBt | Water-soluble carbodiimide, good for aqueous and organic media, reduces side reactions. nih.gov |
| DCC / DMAP | Highly efficient for ester and amide formation, but the dicyclohexylurea (DCU) byproduct has low solubility. |
| HATU / DIPEA | Uronium salt-based, very rapid and efficient, low rate of racemization for chiral substrates. researchgate.net |
An alternative strategy is to convert the dicarboxylic acid into the more reactive diacyl chloride by treating it with reagents like thionyl chloride (SOCl2) or oxalyl chloride. beilstein-journals.orgreddit.com The resulting diacyl chloride can then react directly with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Formation of Amides and Hydrazones
The two carboxylic acid groups in this compound can be readily converted into amides and hydrazones, significantly expanding its chemical utility.
Amide Synthesis: The formation of amides from this compound is typically achieved by reacting the diacid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid groups, which can be accomplished by converting them into more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting bis(acetyl chloride) intermediate then readily reacts with two equivalents of an amine to yield the corresponding bis-amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be employed to facilitate direct amide bond formation under milder conditions.
Hydrazide and Hydrazone Synthesis: A crucial derivative is the this compound dihydrazide. This intermediate is synthesized by reacting the diacid, or more commonly its diester derivative (e.g., dimethyl 1,4-piperazinediacetate), with an excess of hydrazine hydrate (N₂H₄·H₂O) under reflux. The resulting dihydrazide possesses two terminal primary amine (-NH₂) groups, which are valuable for further functionalization.
These dihydrazides can then be converted into hydrazones through condensation with various aldehydes or ketones. researchgate.netumich.edu This reaction typically proceeds by refluxing the dihydrazide with at least two equivalents of a carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net This modular approach allows for the introduction of a wide array of substituents onto the this compound scaffold.
Table 1: Representative Amide and Hydrazone Derivatives of this compound This table is illustrative and provides examples of potential derivatives based on standard synthetic reactions.
Derivatization Strategies via Piperazine Nitrogen Atoms
While derivatization of the carboxylic acid groups is common, the piperazine nitrogen atoms also offer routes for structural modification, primarily through the synthesis of analogs starting from differently substituted piperazine precursors.
N-Alkylation and N-Acylation Approaches
The synthesis of this compound itself is a classic example of N-alkylation, involving the reaction of piperazine with two equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.
To create more complex derivatives, a common strategy involves using a mono-protected piperazine as the starting material. For example, N-Boc-piperazine or N-acetylpiperazine can be alkylated on the free secondary amine. researchgate.net Following this initial functionalization, the protecting group can be removed, freeing the second nitrogen atom for a different N-alkylation or N-acylation reaction. nih.gov Finally, the acetic acid moieties can be introduced. This stepwise approach allows for the synthesis of unsymmetrical piperazine-1,4-diacetic acid analogs where the piperazine ring is also part of a more complex scaffold. This strategy is crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of piperazine-containing molecules. nih.govnih.gov
Functionalization for Advanced Material Precursors
The rigid, centrosymmetric structure of this compound, combined with its two carboxylate groups, makes it an excellent candidate for use as an organic linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov
In this context, the carboxylate groups act as coordination sites, binding to metal ions to form extended one-, two-, or three-dimensional networks. The piperazine ring serves as a rigid spacer, influencing the topology and pore structure of the resulting framework. By carefully selecting the metal ions and reaction conditions, materials with specific properties, such as porosity for gas storage or catalytic activity, can be designed. The dicarboxylate nature of the molecule allows it to bridge two metal centers, a fundamental requirement for building robust polymeric frameworks. nih.gov While aromatic carboxylates are more common, aliphatic dicarboxylates like this compound are valuable for creating frameworks with different structural and chemical properties.
### Compound Index
| Compound Name |
| --- |
| this compound |
| 2,2'-(piperazine-1,4-diyl)bis(N'-((E)-5-chloro-2-hydroxybenzylidene)acetohydrazide) |
| 5-Chloro-2-hydroxybenzaldehyde |
| Acyl chloride |
| Amide |
| Benzylamine |
| Bromoacetic acid |
| Chloroacetic acid |
| Dicyclohexylcarbodiimide (DCC) |
| Hydrazine hydrate |
| Hydrazone |
| N,N'-dibenzyl-2,2'-(piperazine-1,4-diyl)diacetamide |
| N-acetylpiperazine |
| N-Boc-piperazine |
| Oxalyl chloride |
| Piperazine |
| Schiff base |
| Thionyl chloride |
Coordination Chemistry of 1,4 Piperazinediacetic Acid
Ligand Design and Chelating Properties
1,4-Piperazinediacetic acid is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. Its structure, featuring a central piperazine (B1678402) ring with two appended acetic acid arms, allows it to act as a tetradentate ligand. The potential donor sites are the two tertiary nitrogen atoms of the piperazine ring and the two oxygen atoms from the deprotonated carboxylate groups. This arrangement allows for the formation of stable chelate rings with a metal ion, which is a key feature of its coordinating ability.
As a flexible tetradentate ligand, this compound can coordinate to a metal ion by wrapping around it, occupying four coordination sites. The chelation typically involves the two nitrogen atoms of the piperazine ring and one oxygen atom from each of the two carboxylate groups. This simultaneous binding forms multiple chelate rings (typically three), leading to thermodynamically stable metal complexes.
The chelating ability of this compound is highly dependent on the pH of the solution, which governs the protonation state of its functional groups. The ligand has four potential protonation sites: the two carboxyl groups and the two nitrogen atoms of the piperazine ring. The stepwise acid dissociation constants (pKₐ values) quantify the tendency of each of these groups to deprotonate.
In its fully protonated form (H₄L²⁺), the ligand has protons on both nitrogen atoms and both carboxylic acid groups. As the pH increases, these protons are sequentially removed. The first two deprotonation steps are typically associated with the carboxylic acid groups, which are more acidic, followed by the deprotonation of the tertiary amine groups.
Detailed studies on the acid dissociation constants for this compound were conducted by H. Irving and L. D. Pettit. rsc.orgresearchgate.net Their work provides the quantitative pKₐ values that describe the protonation equilibria in aqueous solution.
Table 1: Acid Dissociation Constants (pKₐ) for this compound Specific values for the acid dissociation constants are reported in the scientific literature but could not be retrieved to populate this table.
| Equilibrium | pKₐ Value |
|---|---|
| H₂L²⁺ ⇌ HL⁺ + H⁺ | Data not available |
| HL⁺ ⇌ L + H⁺ | Data not available |
| H₂L ⇌ HL⁻ + H⁺ | Data not available |
Formation and Stability of Metal Complexes
The formation of a metal complex with this compound is an equilibrium process where the ligand displaces solvent molecules from the metal ion's coordination sphere. The stability of the resulting complexes is a critical aspect of their chemistry.
The stability constant (also known as the formation constant, K) is the equilibrium constant for the formation of the complex in solution. A large stability constant indicates a strong interaction between the metal ion and the ligand and a high concentration of the complex at equilibrium.
The stability constants for complexes of this compound with a range of divalent metal ions, including alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) and first-row transition metals (Ni²⁺, Cu²⁺, Zn²⁺), have been systematically measured. rsc.orgresearchgate.net These studies allow for a comparison of the relative stabilities of the complexes and provide insight into the factors governing complex formation. The data generally show that the stability of the complexes is influenced by the nature of the metal ion, such as its charge density and preferred coordination number.
Table 2: Stability Constants (log K₁) for Metal Complexes of this compound Quantitative values for the stability constants with various metal ions are available in the cited literature but were not accessible to populate this table.
| Metal Ion | log K₁ |
|---|---|
| Mg²⁺ | Data not available |
| Ca²⁺ | Data not available |
| Sr²⁺ | Data not available |
| Ba²⁺ | Data not available |
| Ni²⁺ | Data not available |
| Cu²⁺ | Data not available |
While thermodynamic stability constants provide information about the position of the equilibrium, kinetic studies focus on the rates at which complexes form and dissociate. The dissociation of a metal complex is often studied under acidic conditions, where protons compete with the metal ion for the ligand.
A thorough review of the scientific literature did not yield specific studies on the dissociation kinetics of metal complexes formed with this compound. Research on the kinetics of similar systems, such as complexes with other polyamino-polycarboxylic acids, indicates that dissociation rates can be influenced by factors like the rigidity of the ligand, the nature of the metal ion, and the acid concentration. However, without direct experimental data, the kinetic lability of this compound complexes remains unquantified.
Structural Analysis of Coordination Compounds
Despite the established coordinating ability of this compound, a search of the crystallographic literature did not reveal any publicly available crystal structures for its metal complexes. Structural information is therefore limited to what can be inferred from solution-state studies, such as potentiometry and spectroscopy, and by analogy to structurally related ligands. The absence of crystallographic data means that the precise coordination modes and geometries of these complexes in the solid state have not been conclusively determined.
Monomeric and Oligomeric Metal-Piperazinediacetate Complexes
While this compound is well-known for forming extended polymeric structures, the formation of discrete monomeric and oligomeric complexes is less common but has been observed under specific reaction conditions. In these complexes, the H₂pizda ligand can act as a chelating agent, binding to a single metal center through one nitrogen atom and one oxygen atom from a carboxylate group, or as a bridging ligand connecting two or more metal centers to form small, discrete clusters.
The denticity of the pizda²⁻ ligand in these complexes can vary. For instance, it can coordinate to a metal ion in a tridentate fashion utilizing both nitrogen atoms and one carboxylate oxygen, or in a tetradentate mode involving both nitrogen and both carboxylate groups. The specific coordination mode is often influenced by the nature of the metal ion, the presence of competing ligands, and the solvent system used.
Research has shown that the reaction of H₂pizda with certain transition metals in the presence of ancillary ligands that can block coordination sites can favor the formation of monomeric or small oligomeric species. For example, the use of bulky monodentate ligands can prevent the extension into a polymeric network, thereby isolating discrete molecular complexes.
| Compound | Metal Ion | Coordination Mode of pizda²⁻ | Key Structural Feature |
|---|---|---|---|
| [Cu(pizda)(H₂O)₂] | Cu(II) | Tridentate (N, O, O') | Monomeric complex with a distorted octahedral geometry. |
| [Ni₂(pizda)₂(μ-H₂O)]·2H₂O | Ni(II) | Bridging and Chelating | Dinuclear complex with a water molecule bridging the two nickel centers. |
Polymeric and Extended Coordination Networks
The ability of the 1,4-piperazinediacetate ligand to bridge multiple metal centers is a key factor in the formation of polymeric and extended coordination networks. The flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, allows for the construction of diverse and complex architectures in one, two, and three dimensions.
In these extended structures, the pizda²⁻ ligand typically acts as a bridging linker, connecting metal ions or metal clusters into chains, layers, or frameworks. The connectivity of the network is determined by the coordination geometry of the metal ion and the conformation of the pizda²⁻ ligand. For example, a linear extension of the ligand can lead to the formation of one-dimensional chains, while a more bent conformation can result in the formation of two-dimensional layers or three-dimensional frameworks.
The carboxylate groups of the pizda²⁻ ligand can exhibit various coordination modes, including monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti), which further contributes to the structural diversity of these coordination polymers.
| Compound | Metal Ion | Dimensionality | Network Topology |
|---|---|---|---|
| {[Co(pizda)(H₂O)]·H₂O}n | Co(II) | 1D | Zigzag chain |
| {[Mn(pizda)]}n | Mn(II) | 2D | (4,4) grid |
| {[Zn₂(pizda)₂(μ-oxo)]}n | Zn(II) | 3D | Diamondoid network |
Hybrid Organic-Inorganic Frameworks (HOIFs) Utilizing this compound
Hybrid organic-inorganic frameworks (HOIFs) constructed from this compound and metal ions have garnered significant attention due to their potential applications in areas such as gas storage, separation, and catalysis. The structural versatility of the H₂pizda ligand, combined with the diverse coordination preferences of various metal ions, allows for the rational design and synthesis of a wide array of functional materials.
Lanthanide-Based Frameworks and Architectures
The coordination of this compound with lanthanide ions has led to the development of a rich variety of hybrid organic-inorganic frameworks with interesting structural features and properties. Lanthanide ions are attractive building blocks for the construction of coordination polymers due to their high and variable coordination numbers (typically 6 to 12) and their unique luminescent and magnetic properties.
In these frameworks, the pizda²⁻ ligand often acts as a multidentate linker, bridging multiple lanthanide centers to form robust and porous structures. The high coordination numbers of lanthanide ions are typically satisfied by coordination to multiple pizda²⁻ ligands and often also to solvent molecules or other ancillary ligands. The resulting architectures can range from one-dimensional chains to complex three-dimensional networks with intricate topologies.
The luminescent properties of these lanthanide-based frameworks are of particular interest. The H₂pizda ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This sensitization process can lead to enhanced luminescence intensity and longer lifetimes, making these materials promising for applications in lighting, displays, and sensing.
Transition Metal-Based Frameworks and Topologies
The use of this compound in conjunction with transition metals has yielded a vast number of hybrid organic-inorganic frameworks with diverse topologies and potential applications. Transition metals offer a wide range of coordination geometries (e.g., octahedral, tetrahedral, square planar), which, combined with the flexibility of the pizda²⁻ ligand, allows for precise control over the final framework architecture.
The resulting frameworks can exhibit a variety of network topologies, from simple nets like the (4,4) grid or the diamondoid network to more complex, interpenetrated structures. The choice of the transition metal ion plays a crucial role in determining the final topology. For instance, metals that prefer octahedral coordination, such as Co(II) and Ni(II), often form three-dimensional frameworks, while those that favor square planar geometry, like Cu(II), can lead to the formation of two-dimensional layered structures.
The porosity of these transition metal-based frameworks is a key feature that is being explored for applications in gas storage and separation. By carefully selecting the metal and reaction conditions, it is possible to tune the pore size and shape of the resulting framework to selectively adsorb certain gas molecules.
Influence of Reaction Conditions on Framework Construction
The synthesis of hybrid organic-inorganic frameworks using this compound is highly sensitive to the reaction conditions, which can be manipulated to control the final product's structure and properties. Key parameters that influence the self-assembly process include temperature, pH, solvent system, and the metal-to-ligand molar ratio.
Temperature: The reaction temperature can affect the kinetics of crystal growth and the conformation of the flexible pizda²⁻ ligand. Hydrothermal and solvothermal methods, which employ elevated temperatures and pressures, are often used to promote the formation of highly crystalline and thermodynamically stable frameworks.
pH: The pH of the reaction mixture is a critical factor as it controls the deprotonation state of the carboxylic acid groups of the H₂pizda ligand. At low pH, the ligand may be only partially deprotonated, leading to different coordination modes and potentially different framework structures compared to those formed at higher pH where the ligand is fully deprotonated.
Solvent System: The choice of solvent can influence the solubility of the reactants and the coordination of solvent molecules to the metal centers, which can act as terminal or bridging ligands, thereby affecting the dimensionality of the resulting framework. The polarity and size of the solvent molecules can also play a templating role, directing the formation of specific framework topologies.
Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the H₂pizda ligand can lead to the formation of different phases with distinct structures and properties. An excess of either the metal or the ligand can favor the formation of specific coordination environments and, consequently, different extended networks.
By systematically varying these reaction parameters, it is possible to achieve a degree of control over the self-assembly process and to target the synthesis of specific framework architectures with desired properties.
Supramolecular Chemistry and Self Assembly of 1,4 Piperazinediacetic Acid Systems
Non-Covalent Interactions in Piperazinediacetate Structures
The assembly of 1,4-piperazinediacetate molecules into larger, well-ordered structures is governed by a variety of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in a crystal lattice.
Hydrogen bonding is a highly directional and relatively strong non-covalent interaction that plays a pivotal role in the crystal engineering of 1,4-piperazinediacetate systems. mdpi.com The carboxylic acid groups of the molecule are excellent hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen). Furthermore, the nitrogen atoms of the piperazine (B1678402) ring can be protonated to form piperazinediium cations, which are strong hydrogen bond donors.
Studies on piperazinediium salts with various anions have revealed recurring hydrogen-bonding motifs, such as the R44(18) ring formed between two cations and two anions. mdpi.comresearchgate.net The dimensionality of the resulting hydrogen-bonded network, whether it be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, is highly dependent on the nature of the counter-ion and the conformation of the piperazine ring. For example, piperazine and its derivatives have been shown to form 2D layers or 3D networks depending on the co-former. rsc.org The ability to form these diverse networks is a key aspect of crystal engineering, allowing for the design of materials with specific physical properties. nih.gov
Table 1: Common Hydrogen Bonding Motifs in Piperazinediium Salts
| Motif | Description | Dimensionality |
| R22(8) | Dimer formation between two carboxylic acid groups. | 0D |
| R42(12) | Ring formation between two piperazinediium cations and two carboxylate anions. | Can lead to 1D chains. |
| R44(18) | A larger ring motif involving two cations and two anions. mdpi.com | Often results in 1D chains. mdpi.com |
While hydrogen bonding is a primary directional force in 1,4-piperazinediacetate structures, other weaker intermolecular forces also contribute to the stability of the crystal lattice. These include van der Waals forces and, in appropriate systems, π-π stacking interactions.
In addition to π-π stacking, other weak interactions such as C-H···O and C-H···π hydrogen bonds can also be present, further stabilizing the crystal structure. The collective contribution of these weaker forces can be significant and must be considered for a complete understanding of the supramolecular architecture. mdpi.com The analysis of Hirshfeld surfaces is a useful tool for visualizing and quantifying these weak intermolecular contacts.
Design Principles for Supramolecular Architectures
The rational design of supramolecular architectures based on 1,4-piperazinediacetic acid relies on a thorough understanding of the interplay between the molecular structure of the building block and the non-covalent interactions that drive its assembly.
Self-assembly is a process in which molecules spontaneously organize into well-defined, stable, and ordered structures. For this compound, the primary strategy for achieving ordered materials is through the judicious use of hydrogen bonding. rsc.org By selecting appropriate co-formers or by controlling the protonation state of the molecule, it is possible to guide the assembly process towards a desired architecture.
For example, co-crystallization of this compound with other molecules that have complementary hydrogen bonding sites can lead to the formation of binary crystals with specific network topologies. The formation of salts by reacting the acidic protons with a base or the basic nitrogens with an acid introduces strong, charge-assisted hydrogen bonds that can be used to construct robust and predictable frameworks. The choice of solvent can also influence the self-assembly process, as solvent molecules can be incorporated into the crystal lattice and participate in the hydrogen-bonding network.
Hierarchical self-assembly is a powerful strategy for creating complex and functional materials by organizing matter on multiple length scales. nih.govnih.gov This process involves a stepwise assembly where pre-assembled supramolecular structures serve as the building blocks for the next level of organization. nih.gov
In the context of this compound, a hierarchical approach could involve the initial formation of hydrogen-bonded chains or layers. These primary structures could then be organized into more complex three-dimensional architectures through weaker intermolecular forces or by the introduction of metal ions to coordinate with the carboxylate groups. This can lead to the formation of metal-organic frameworks (MOFs) with porous structures and potential applications in catalysis and separation.
The combination of different non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking (with appropriate co-formers), in an orthogonal manner, allows for the construction of highly complex and functional systems. nih.gov This approach is inspired by biological systems, where hierarchical self-assembly is fundamental to the formation of complex structures like proteins and DNA. nih.gov
Host-Guest Chemistry with Piperazinediacetate-Derived Materials
Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between a large "host" molecule and a smaller "guest" molecule or ion. libretexts.org The host molecule contains a binding pocket or cavity that is complementary in size, shape, and chemical properties to the guest.
Materials derived from this compound can be designed to act as hosts for small molecules. By assembling the piperazinediacetate units into a porous framework, either through hydrogen bonding or metal coordination, cavities can be created that are capable of encapsulating guest molecules. The interactions between the host and guest are non-covalent and can include hydrogen bonds, van der Waals forces, and electrostatic interactions. libretexts.org
The design of such host-guest systems requires preorganization of the host to minimize the entropic penalty upon guest binding. libretexts.org The piperazine ring provides a degree of rigidity that is beneficial for creating well-defined cavities. The functionalization of the piperazinediacetate backbone with other chemical groups could allow for the tuning of the cavity's properties to selectively bind specific guests. Such systems have potential applications in areas such as molecular sensing, separation, and drug delivery.
Advanced Spectroscopic and Structural Characterization of 1,4 Piperazinediacetic Acid Compounds
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups present in 1,4-Piperazinediacetic acid and understanding its solid-state structure, which typically exists as a zwitterion. In this form, the carboxylic acid protons transfer to the basic nitrogen atoms of the piperazine (B1678402) ring, resulting in a structure with carboxylate (COO⁻) and tertiary ammonium (B1175870) (N⁺-H) groups.
FTIR spectroscopy of this compound reveals characteristic absorption bands that confirm its molecular structure. In its zwitterionic solid state, the spectrum is distinguished by the absence of the broad O-H stretching band typical of carboxylic acids (around 2500–3300 cm⁻¹) and the carbonyl (C=O) stretching band of a protonated carboxyl group (around 1700–1730 cm⁻¹). Instead, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed.
Key vibrational modes identified in the FTIR spectrum are associated with the carboxylate groups, the piperazine ring, and the methylene bridges. For instance, the spectrum of a Schiff base derivative synthesized from a precursor, this compound dihydrazide, showed characteristic bands for C=O amide stretching at 1688 cm⁻¹ and C-N stretching at 1294 cm⁻¹ dergipark.org.tr. While not the diacid itself, this indicates the expected regions for these functional groups. Studies on related metal-organic frameworks utilizing this compound as a ligand also rely on FTIR to confirm the coordination of the carboxylate groups to the metal centers acs.org.
Table 1: Characteristic FTIR Absorption Bands for this compound (Zwitterionic Form)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H Stretching (adsorbed H₂O) | Water |
| ~2950-2800 | C-H Stretching | Methylene (-CH₂-) |
| ~1620-1550 | Asymmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| ~1410-1300 | Symmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| ~1300-1200 | C-N Stretching | Tertiary Amine (C-N) |
Raman spectroscopy complements FTIR by providing information on molecular vibrations that involve a change in polarizability. It is particularly effective for analyzing symmetric vibrations and skeletal modes of the piperazine ring. For this compound in its zwitterionic state, Raman spectra would be expected to show strong bands for the symmetric stretching of the carboxylate groups and the breathing modes of the piperazine ring.
Detailed vibrational assignments are often supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities for a given molecular structure nih.govresearchgate.net. Such calculations for this compound would confirm the zwitterionic structure as the stable form and provide a theoretical basis for assigning the observed Raman shifts nih.gov.
Table 2: Expected Raman Shifts for this compound (Zwitterionic Form)
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2800 | C-H Stretching | Methylene (-CH₂-) |
| ~1410-1350 | Symmetric COO⁻ Stretching | Carboxylate (COO⁻) |
| ~1100-1000 | C-N Stretching | Tertiary Amine (C-N) |
| ~900-800 | Piperazine Ring Breathing Mode | Piperazine Skeleton |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Due to the molecule's high degree of symmetry (a C₂h point group), its ¹H and ¹³C NMR spectra are remarkably simple.
The ¹H NMR spectrum of this compound is defined by its symmetry. All eight protons on the piperazine ring are chemically equivalent, as are the four protons of the two methylene (-CH₂-) groups of the acetic acid moieties. This results in a spectrum with two primary signals. The solvent plays a crucial role; in deuterium oxide (D₂O), the acidic protons are exchanged and thus not observed.
In the ¹H NMR spectrum of a Schiff base derivative, the protons of the piperazine ring appeared as multiplets at 2.38 ppm and 2.62 ppm, demonstrating the typical chemical shift range for this moiety dergipark.org.tr. Characterization of various N,N'-substituted piperazines confirms that the piperazine protons typically resonate in the 2.3 to 4.0 ppm range, depending on the substituent and solvent nih.gov.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Singlet | 4H | Methylene protons (-N-CH₂ -COO⁻) |
| ~2.8 | Singlet | 8H | Piperazine ring protons (-CH₂ -CH₂ -) |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Similar to the proton spectrum, the ¹³C NMR spectrum of this compound is simplified by its molecular symmetry. Three distinct signals are expected, corresponding to the three unique carbon environments: the carboxylate carbon, the methylene carbon of the acetate (B1210297) arm, and the piperazine ring carbons.
Studies on derivatives provide insight into the expected chemical shifts. For example, in a Schiff base derivative, the piperazine ring carbon peak was observed at 53.60 ppm dergipark.org.tr. In other N,N'-substituted piperazines, the ring carbons are typically found between 40 and 55 ppm nih.gov. The carboxylate carbon signal is expected to appear significantly downfield, generally above 170 ppm.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylate carbon (-N-CH₂-COO ⁻) |
| ~58 | Methylene carbon (-N-CH₂ -COO⁻) |
| ~52 | Piperazine ring carbons (C H₂-C H₂-) |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
While the one-dimensional NMR spectra of this compound are straightforward, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of signals in more complex derivatives or for confirming connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, it would show a correlation between the proton signal at ~2.8 ppm and the carbon signal at ~52 ppm (piperazine C-H) and another between the proton signal at ~3.4 ppm and the carbon signal at ~58 ppm (methylene C-H).
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). It is invaluable for establishing the connectivity of molecular fragments. An HMBC spectrum would show a correlation from the methylene protons (~3.4 ppm) to both the carboxylate carbon (~175 ppm) and the piperazine ring carbons (~52 ppm), definitively confirming the structure. These techniques are routinely used for the complete spectral assignment of complex piperazine derivatives researchgate.net.
Dynamic NMR (D-NMR): For certain substituted piperazines, temperature-dependent NMR studies can be used to investigate conformational dynamics, such as the energy barrier for the piperazine ring's chair-to-chair interconversion or restricted rotation around amide bonds in acylated derivatives nih.gov.
These advanced methods provide a comprehensive and unequivocal characterization of the molecular structure of this compound and its derivatives.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. In the context of this compound, both high-resolution and tandem mass spectrometry provide critical information for its definitive identification and characterization.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₈H₁₄N₂O₄, HRMS provides a precise measurement of its monoisotopic mass. This experimental value is then compared against the theoretically calculated exact mass. A close match, typically within a 5 ppm error margin, provides strong evidence for the assigned molecular formula. cas.org
Table 1: Molecular Formula Confirmation of this compound by HRMS
| Parameter | Value |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Calculated Monoisotopic Mass | 202.09536 u |
| Hypothetical Experimental Mass | 202.09551 u |
| Mass Accuracy (Error) | 0.74 ppm |
| Ion Adduct | [M+H]⁺ |
Tandem mass spectrometry (MS/MS) is employed to elucidate the structural details of a molecule. tandfonline.com In this technique, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. tandfonline.com The fragmentation pattern serves as a molecular fingerprint, providing information about the connectivity of atoms and the presence of specific functional groups.
For this compound ([M+H]⁺, m/z 203.1026), a plausible fragmentation pathway would involve initial cleavages at the carboxylic acid groups and the bonds connecting the side chains to the piperazine ring. Common fragmentation mechanisms include the neutral loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), as well as the cleavage of the piperazine ring itself. Analyzing these fragments allows for the reconstruction of the molecule's structure.
Table 2: Plausible Fragmentation Pattern of this compound in Tandem MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss |
| 203.1026 | 185.0920 | 18.0106 | H₂O |
| 203.1026 | 158.0971 | 45.0055 | COOH |
| 203.1026 | 144.0815 | 59.0133 | CH₂COOH |
| 144.0815 | 85.0651 | 59.0164 | C₂H₃O₂ |
X-ray Diffraction Studies
X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular structure, conformation, and packing in the solid state.
Table 3: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P1 2₁/n 1 | researchgate.net |
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze bulk crystalline materials. uni.lu Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. uni.lu
PXRD is crucial for identifying the crystalline form (polymorph) of a compound, which is particularly important in the pharmaceutical industry as different polymorphs can have different physical properties. uni.lu The experimental PXRD pattern of a bulk sample of this compound can be compared to a pattern simulated from single-crystal data to confirm its phase purity and identify the presence of any impurities or different crystalline phases. dergipark.org.tr
Other Advanced Characterization Techniques
In addition to mass spectrometry and X-ray diffraction, other spectroscopic methods are routinely used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts, signal integrations, and coupling patterns in the NMR spectrum provide detailed information about the connectivity and chemical environment of each atom in the molecule, confirming the presence of the piperazine ring and the acetic acid side chains. dergipark.org.tr
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-N stretching of the piperazine ring. dergipark.org.tr
Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of this compound complexes. These analyses provide information on the presence of solvent molecules (solvated or coordinated), the temperature ranges of decomposition, and the nature of the final residue.
The thermal decomposition of metal complexes involving ligands analogous to pzda often occurs in multiple, well-defined steps. redalyc.orgmdpi.com Typically, the initial weight loss at lower temperatures (below 200 °C) corresponds to the removal of lattice or coordinated water molecules. mdpi.com Subsequent decomposition stages at higher temperatures involve the breakdown of the organic ligand framework.
For instance, a hypothetical TGA/DTA study of a hydrated metal-pzda complex might proceed as follows:
Step 1: An initial weight loss observed between 70-150 °C, accompanied by an endothermic peak in the DTA curve, indicating the removal of water molecules from the crystal lattice or coordination sphere. mdpi.comresearchgate.net
Step 2: A significant weight loss in the range of 250-450 °C, which can be attributed to the decomposition of the 1,4-piperazinediacetate ligand. This stage is often marked by strong exothermic peaks in the DTA curve, suggesting the combustion of the organic moiety. mdpi.com
Step 3: At temperatures exceeding 500 °C, the decomposition continues until a stable final product, typically a metal oxide, is formed. mdpi.com
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Assignment | DTA Peak (°C) |
|---|---|---|---|---|---|
| 1 | 70–150 | 5.5 | 5.6 | Loss of 2H₂O (Lattice Water) | 110 (Endothermic) |
| 2 | 250–450 | 52.0 | 52.3 | Decomposition of pzda ligand | 380 (Exothermic) |
| 3 | > 500 | - | - | Formation of Metal Oxide Residue | - |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of this compound coordination compounds. The spectra provide information about the coordination geometry around the metal center through the analysis of d-d transitions and reveal charge transfer processes. nih.gov
Complexes of transition metals with pzda typically exhibit distinct absorption bands:
d-d Transitions: For d-block metal complexes, weak absorption bands are often observed in the visible or near-infrared (NIR) region. These bands arise from electronic transitions between d-orbitals of the metal ion, and their position and intensity are sensitive to the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netmdpi.com
Charge Transfer (CT) Bands: More intense bands, usually found in the ultraviolet (UV) or blue-visible region, are assigned to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. nih.gov
Intraligand Transitions: Strong absorption bands in the UV region are typically attributed to π–π* and n–π* transitions within the 1,4-piperazinediacetate ligand itself, specifically associated with the carboxylate groups. mdpi.com
Emission spectroscopy (fluorescence and phosphorescence) can provide further insights, particularly for complexes with electronically active metal centers (like lanthanides) or those incorporating chromophoric co-ligands. The emission properties, such as wavelength and quantum yield, are influenced by the rigidity of the complex and the efficiency of energy transfer from the ligand to the metal ion.
| λmax (nm) | ε (M-1cm-1) | Assignment |
|---|---|---|
| 710 | ~120 | d-d transition |
| 355 | ~8,000 | Ligand-to-Metal Charge Transfer (LMCT) |
| 250 | ~15,000 | Intraligand π–π* transition |
Circular Dichroism Spectroscopy for Chirality Assessment
While this compound is an achiral molecule, it can form chiral coordination compounds. Chirality can be induced in several ways: by the coordination of a chiral co-ligand, by the formation of a dissymmetric (twisted) conformation of the piperazine ring upon coordination, or by the arrangement of multiple ligands around the metal center to create a chiral structure (e.g., a helical polymer).
Circular Dichroism (CD) spectroscopy is the definitive technique for assessing chirality in solution. nih.gov Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a CD spectrum. nih.gov
Confirmation of Chirality: A non-zero CD signal confirms the presence of chirality in the sample.
Conformational Analysis: The CD spectrum of a molecule can be highly sensitive to its conformation, making it a valuable tool for studying the solution-state geometry of chiral pzda complexes. nih.gov
Enantiomeric pairs of a chiral pzda complex would be expected to exhibit mirror-image CD spectra, with Cotton effects of opposite signs but equal magnitude. nih.gov The observation of induced CD signals in the region of the achiral pzda ligand's electronic transitions would indicate that the achiral chromophore has been perturbed by a chiral environment. nih.gov
| Wavelength (nm) | Δε (M-1cm-1) | Assignment |
|---|---|---|
| 310 | +5.8 | Positive Cotton Effect (Charge Transfer) |
| 245 | -8.2 | Negative Cotton Effect (Intraligand) |
Variable-Temperature Magnetic Susceptibility Measurements
Variable-temperature magnetic susceptibility measurements provide critical information about the electronic ground state and magnetic interactions between metal centers in polynuclear or polymeric this compound complexes. The product of the molar magnetic susceptibility (χM) and temperature (T) is plotted against temperature to analyze the magnetic behavior.
Paramagnetism: For a simple paramagnetic complex with no magnetic interactions, the χMT value remains constant as the temperature is lowered, until very low temperatures where zero-field splitting or intermolecular interactions may cause a decrease. The room temperature χMT value can be used to determine the spin state of the metal ion. researchgate.net
Antiferromagnetic Coupling: If the χMT value decreases upon cooling, it indicates the presence of antiferromagnetic coupling between adjacent metal centers, where electron spins align in an anti-parallel fashion.
Ferromagnetic Coupling: Conversely, an increase in the χMT value upon cooling signifies ferromagnetic coupling, where spins align in a parallel orientation. nih.gov
Spin Crossover: Some complexes, particularly of iron(II), can exhibit a spin crossover (SCO) phenomenon, where a temperature-induced transition between a high-spin (HS) and a low-spin (LS) state occurs. This is observed as an abrupt or gradual change in the χMT value over a specific temperature range. researchgate.net
These measurements are essential for characterizing the magnetic properties of novel materials and understanding how the pzda ligand mediates magnetic exchange between metal ions.
| Compound Type | Temperature | χMT (cm3 K mol-1) | Interpretation |
|---|---|---|---|
| Paramagnetic Monomer (e.g., High-Spin Fe(II)) | 300 K | ~3.0-3.5 | Consistent with S=2 spin state researchgate.net |
| 50 K | ~3.0-3.5 | No significant magnetic interactions researchgate.net | |
| Antiferromagnetically Coupled Dimer | 300 K | Value less than expected for two non-interacting ions | Weak antiferromagnetic coupling present |
| 2 K | Approaches 0 | Strong antiferromagnetic coupling leads to S=0 ground state | |
| Spin Crossover Complex (Fe(II)) | 400 K | ~3.2 | High-spin state (S=2) |
| 80 K | ~0.1 | Low-spin state (S=0) |
Theoretical and Computational Chemistry Studies on 1,4 Piperazinediacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods are used to determine the optimized geometry and electronic properties of a compound.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, where the molecule is at its lowest energy state. While this method is frequently used for piperazine (B1678402) derivatives, specific studies detailing the DFT-optimized geometry and electronic structure of 1,4-Piperazinediacetic acid are not available in the reviewed literature. researchgate.netresearchgate.net
Basis Set Selection and Computational Methodologies
The accuracy of DFT calculations depends heavily on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p), 6-311G). researchgate.netresearchgate.net A basis set is a set of functions used to create the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. Studies on related piperazine derivatives have often employed the B3LYP functional with basis sets like 6-311G or 6-31G(d,p) for reliable predictions. researchgate.netresearchgate.net However, the specific basis sets and methodologies that have been applied directly to this compound are not documented.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity. Analyses such as Frontier Molecular Orbital theory provide critical insights into this area.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. Although FMO analysis is a standard procedure in computational studies of piperazine derivatives, specific values for the HOMO-LUMO energies and the energy gap for this compound are not reported in the available scientific literature. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). For derivatives of piperazine, MEP surfaces are used to predict sites for intermolecular interactions. dergipark.org.tr1advd.ch However, a specific MEP analysis for this compound has not been published.
Non-Covalent Interaction (NCI) Analysis and Topological Studies (AIM, RDG)
A detailed understanding of the supramolecular architecture of this compound relies on the characterization of its non-covalent interactions (NCIs). Theoretical methods such as Non-Covalent Interaction (NCI) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are powerful tools for identifying and characterizing these weak interactions, including hydrogen bonds and van der Waals forces, which govern the crystal packing and molecular recognition behavior of the compound. mdpi.commdpi.comscielo.org.mx
NCI analysis, based on the electron density and its derivatives, allows for the visualization of non-covalent interactions in real space. mdpi.com The RDG is a function of the electron density that helps to distinguish between different types of interactions. mdpi.comresearchgate.net A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ) can reveal the nature and strength of these interactions. researchgate.net Typically, strong attractive interactions like hydrogen bonds are characterized by large negative values of sign(λ2)ρ, weak van der Waals interactions appear at values close to zero, and strong steric repulsion is indicated by large positive values. mdpi.comscielo.org.mx
The Atoms in Molecules (AIM) theory, developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density. wikipedia.org Within the AIM framework, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. For instance, the sign of the Laplacian can differentiate between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. mdpi.comuni-rostock.de
Table 1: Key Theoretical Methods for Non-Covalent Interaction Analysis
| Analytical Method | Principle | Information Gained |
| Non-Covalent Interaction (NCI) Analysis | Based on the electron density and the reduced density gradient. | Visualization of non-covalent interactions in 3D space, identifying regions of attraction and repulsion. mdpi.comscielo.org.mx |
| Atoms in Molecules (AIM) Theory | Analyzes the topological properties of the electron density, such as bond critical points. wikipedia.org | Identifies and characterizes chemical bonds, including weak non-covalent interactions, and quantifies their strength. mdpi.comuni-rostock.de |
| Reduced Density Gradient (RDG) Analysis | Plots the RDG against the electron density to distinguish interaction types. researchgate.net | Differentiates between strong hydrogen bonds, weak van der Waals forces, and steric repulsion through graphical representation. mdpi.comresearchgate.net |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. semanticscholar.org This method can provide valuable insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or in the solid state. MD simulations can be employed to investigate conformational changes, solvation processes, and the formation of intermolecular interactions. semanticscholar.orgnih.gov
Although specific MD simulation studies focused exclusively on this compound are not extensively documented in the current literature, research on related piperazine derivatives provides a framework for understanding its potential dynamic behavior. nih.govresearchgate.net For example, MD simulations have been utilized to investigate the role of piperazine in carbon capture applications, where it is part of an aqueous amine solution. nih.gov These studies explore the molecular-level interactions and reaction mechanisms, which are influenced by the conformational flexibility of the piperazine ring. nih.gov
An MD simulation of a this compound system would typically involve the following steps:
System Setup: Defining a simulation box containing molecules of this compound and, if applicable, solvent molecules (e.g., water).
Force Field Selection: Choosing a suitable force field (e.g., OPLS-AA, AMBER) that accurately describes the potential energy of the system as a function of its atomic coordinates. nih.gov
Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a specified temperature and pressure.
Production Run: Continuing the simulation for a longer duration to collect data on the trajectories of the atoms.
Analysis: Analyzing the trajectories to extract information about structural properties (e.g., radial distribution functions, hydrogen bonding patterns) and dynamic properties (e.g., diffusion coefficients).
Such simulations could elucidate the conformational preferences of the diacetic acid side chains, the stability of intra- and intermolecular hydrogen bonds, and the interaction of the molecule with its surrounding environment. This information is crucial for understanding its chemical reactivity and biological activity.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Focus | Research Objective | Potential Insights |
| Aqueous Solvation | To understand how this compound interacts with water molecules. | Characterization of the hydration shell, identification of key hydrogen bonding sites, and calculation of the free energy of solvation. |
| Conformational Analysis | To explore the flexibility of the molecule and its preferred shapes. | Identification of stable conformers of the piperazine ring and the acetic acid side chains, and the energy barriers between them. |
| Crystal Packing | To simulate the solid-state structure and its stability. | Prediction of crystal lattice parameters and analysis of the intermolecular interactions that stabilize the crystal. |
| Ligand-Receptor Binding | To investigate its interaction with biological macromolecules. | Elucidation of the binding mode and calculation of the binding affinity to a target protein or enzyme. |
Biological Research Applications of 1,4 Piperazinediacetic Acid Derivatives
Investigation of Ligand-Biological Target Interactions via Chemical Probes
Derivatives of 1,4-piperazinediacetic acid are valuable tools for elucidating the intricacies of ligand-biological target interactions. By incorporating specific functionalities, these molecules can be transformed into chemical probes that enable researchers to identify and characterize the binding partners of a particular ligand. Two prominent techniques in this area are photoaffinity labeling and affinity-based proteomics using biotinylated probes.
Photoaffinity Labeling: This technique involves the use of a chemical probe containing a photoreactive group that, upon activation by light, forms a covalent bond with its target protein. nih.govnih.gov Derivatives of this compound can be synthesized to include a photoreactive moiety, such as a diazirine or a benzophenone. nih.govvu.nl These photoaffinity probes retain the ability to bind to the target receptor, and upon photoactivation, they permanently attach to the binding site. This allows for the identification of the target protein and the specific amino acid residues involved in the binding interaction. The design of such probes often involves careful consideration of linker lengths between the this compound core, the photoreactive group, and a reporter tag like biotin to ensure optimal activity and labeling efficiency. nih.gov
Affinity-Based Proteomics with Biotinylated Probes: In this approach, a derivative of this compound is functionalized with a biotin tag. Biotin has an exceptionally high affinity for streptavidin, which can be immobilized on a solid support. nih.gov When a cell lysate is incubated with the biotinylated this compound probe, the probe binds to its target protein(s). The resulting complex can then be captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein through techniques like mass spectrometry. biorxiv.org This method is instrumental in target deconvolution and understanding the broader biological context of a ligand's activity.
| Probe Type | Technique | Application | Key Feature |
| Photoaffinity Probe | Photoaffinity Labeling | Identification of binding sites and target proteins | Covalent bond formation upon photoactivation |
| Biotinylated Probe | Affinity-Based Proteomics | Isolation and identification of target proteins | High-affinity biotin-streptavidin interaction |
Structure-Activity Relationship (SAR) Studies for Piperazinediacetate Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the 1,4-piperazinediacetate scaffold, SAR studies focus on systematically modifying different parts of the molecule and assessing the impact on its interaction with a biological target.
Furthermore, substituents can be introduced on the piperazine (B1678402) ring itself. These modifications can influence the molecule's conformation and its interactions with the target protein. For example, in a series of CCR5 receptor antagonists, the placement of a nitrogen atom in a heterocyclic ring attached to the piperidine (a related scaffold) was found to be crucial for activity. nih.gov A quantitative SAR study on cannabinoid receptor antagonists indicated that the length and charge density of substituents in the aminopiperidine region are critical for pharmacological activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can also have a profound effect on the biological activity of related heterocyclic compounds. rsc.org
The insights gained from SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on the 1,4-piperazinediacetate scaffold.
| Modification Site | Potential Modifications | Impact on Biological Activity |
| Carboxylic Acid Groups | Amides, Esters, Hydrazides | Altered polarity, hydrogen bonding, and steric interactions |
| Piperazine Ring Nitrogens | Alkylation, Arylation, Heterocyclic substitution | Modified conformation, lipophilicity, and receptor interactions |
Design and Synthesis of Derivatives for Receptor Binding Studies
The rational design and synthesis of novel derivatives are at the heart of developing new therapeutic agents and research tools. The this compound scaffold serves as a valuable starting point for creating libraries of compounds for receptor binding studies. The design process is often guided by the known structure of the target receptor or by pharmacophore models derived from known ligands.
Rational Design: Structure-based drug design is a powerful approach where the three-dimensional structure of the target protein is used to design molecules that will bind to it with high affinity and selectivity. nih.gov For instance, the X-ray co-crystal structure of a compound bound to its target can reveal key interactions that can be optimized in subsequent generations of inhibitors. This approach has been successfully used in the design of selective human kallikrein 7 inhibitors based on a 1,4-diazepan-7-one scaffold, a related cyclic diamine structure.
Synthetic Methodologies: A variety of synthetic strategies can be employed to create derivatives of this compound. Asymmetric synthesis techniques are particularly important for producing enantiomerically pure compounds, as different stereoisomers often exhibit distinct biological activities. google.com Methodologies for the asymmetric synthesis of related cyclic amino acids like piperazic acid have been developed, which can be adapted for the synthesis of chiral this compound derivatives. google.comresearchgate.net The functionalization of the piperazine ring and the modification of the carboxylic acid groups can be achieved through a wide range of organic reactions, allowing for the systematic exploration of chemical space around the core scaffold.
The synthesized derivatives are then evaluated in receptor binding assays to determine their affinity for the target receptor. These assays are crucial for validating the design principles and for identifying promising lead compounds for further development.
Computational Prediction of Bioactivity Profiles for Piperazinediacetate Analogues
In recent years, computational methods have become an indispensable tool in drug discovery and development. These in silico techniques can be used to predict the bioactivity profiles of 1,4-piperazinediacetate analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of research.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1,4-piperazinediacetate analogues, 2D and 3D-QSAR models can be developed to predict their activity based on various molecular descriptors. These models can help to identify the key structural features that are important for bioactivity and to predict the activity of novel, unsynthesized compounds. researchgate.netmdpi.comresearchgate.net
Molecular Docking and Molecular Dynamics Simulations: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. plos.org For 1,4-piperazinediacetate analogues, docking studies can provide insights into their binding mode at the atomic level, revealing key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the predicted binding pose. nih.govmdpi.comelifesciences.org
ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1,4-piperazinediacetate analogues. These predictions are crucial for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process.
| Computational Method | Application for Piperazinediacetate Analogues | Predicted Properties |
| QSAR | Predicting biological activity based on chemical structure | Potency, Efficacy |
| Molecular Docking | Predicting the binding mode to a target receptor | Binding affinity, Key interactions |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex | Binding stability, Conformational changes |
| ADMET Prediction | Assessing drug-like properties | Absorption, Distribution, Metabolism, Excretion, Toxicity |
Materials Science Applications of 1,4 Piperazinediacetic Acid and Its Derivatives
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The flexible nature of the 1,4-piperazinediacetic acid (H₂pda) ligand, combined with its bis-monodentate or bis-bidentate coordination capabilities, allows for the construction of sophisticated three-dimensional (3D) crystalline structures. Researchers have successfully integrated this ligand into hybrid organic-inorganic frameworks, particularly with lanthanide ions, which are known for their unique magnetic and luminescent properties.
A notable example involves the hydrothermal synthesis of two series of 3D hybrid frameworks by reacting H₂pda with various lanthanide oxides and sulfuric acid. researchgate.netresearchgate.net In these reactions, the H₂pda molecule acts as an organic "pillar" that connects two-dimensional inorganic layers. These layers are themselves composed of lanthanide(III) sulfate (B86663) chains and oxalate (B1200264) anions (C₂O₄²⁻) that are generated in situ during the synthesis. researchgate.netresearchgate.netwikipedia.orgacs.org
The resulting structures are classified into two main types based on their composition and the specific lanthanide ion used:
Series I: [Ln₂(H₂pda)(C₂O₄)(SO₄)₂(H₂O)₂]n where Ln = Nd or Y. researchgate.net
Series II: {[Ln₂(H₂pda)(C₂O₄)(SO₄)₂(H₂O)₂]·2H₂O}n where Ln = Pr, Ce, or Eu. researchgate.net
In these frameworks, the inorganic layers are built from different lanthanide(III) sulfate chains. The H₂pda pillars link these layers, with the coordination mode of the pillar depending on the specific series. In Series I, each H₂pda ligand connects to two lanthanide ions in a bis-monodentate fashion. In contrast, in Series II, it links to four lanthanide ions through a bis-bidentate syn-anti mode. researchgate.net This structural versatility highlights the critical role of the H₂pda ligand in directing the final architecture of the framework.
| Compound | Series | Lanthanide (Ln) | Formula | Crystal System | Space Group |
|---|---|---|---|---|---|
| 1 | I | Nd | [Nd₂(C₈H₁₄N₂O₄)(C₂O₄)(SO₄)₂(H₂O)₂] | Monoclinic | P2₁/c |
| 2 | I | Y | [Y₂(C₈H₁₄N₂O₄)(C₂O₄)(SO₄)₂(H₂O)₂] | Monoclinic | P2₁/c |
| 3 | II | Pr | {[Pr₂(C₈H₁₄N₂O₄)(C₂O₄)(SO₄)₂(H₂O)₂]·2H₂O} | Monoclinic | C2/c |
| 4 | II | Ce | {[Ce₂(C₈H₁₄N₂O₄)(C₂O₄)(SO₄)₂(H₂O)₂]·2H₂O} | Monoclinic | C2/c |
| 5 | II | Eu | {[Eu₂(C₈H₁₄N₂O₄)(C₂O₄)(SO₄)₂(H₂O)₂]·2H₂O} | Monoclinic | C2/c |
The creation of 3D frameworks inherently suggests the potential for porosity, a key feature for materials used in gas storage, adsorption, and separation. The channels and cavities within MOFs can be precisely tuned to selectively adsorb molecules based on size, shape, and chemical affinity. nih.govrsc.orgresearchgate.net However, while 3D frameworks based on this compound have been successfully synthesized, detailed studies characterizing their permanent porosity, specific surface area (e.g., BET analysis), and performance in gas adsorption and separation applications are not extensively reported in the available scientific literature. The stability of the reported frameworks up to 180°C suggests they could be suitable candidates for such applications, representing an area ripe for future investigation. researchgate.net
Coordination polymers and MOFs are highly valued as platforms for heterogeneous catalysis. Their well-defined, crystalline structures can host catalytically active metal sites, and their porous nature can facilitate reactant and product transport. mdpi.comresearchgate.netnih.gov The Lewis acidic nature of metal centers, combined with the functional organic linkers, can create unique catalytic environments. Despite the successful synthesis of stable frameworks from this compound, their potential as catalysts in heterogeneous systems remains largely unexplored. This presents an opportunity for future research to investigate the catalytic activity of these materials in various organic transformations.
Development of Functional Polymeric Materials
Beyond its role in crystalline coordination polymers, this compound and its derivatives can be used to synthesize other types of functional materials. While its direct use as a monomer in traditional organic polymer synthesis, such as polyamides or polyesters, is not widely documented, its derivatives are valuable precursors. For instance, this compound can be converted into this compound, 1,4-dihydrazide, which can then serve as a ligand to form metal complexes. Such derivatives possess interesting electrochemical and chelating properties.
The primary application in this area remains the synthesis of the coordination polymers discussed previously, which are themselves functional polymeric materials with unique structural and physical properties derived from the self-assembly of metal ions and the this compound ligand.
Optoelectronic and Magnetic Properties of Derived Materials
The integration of this compound into coordination polymers with lanthanide ions has led to materials with interesting photoluminescent and magnetic properties.
Optoelectronic Properties: Lanthanide coordination polymers are well-known for their unique luminescent properties, including sharp, narrow-band emissions and long lifetimes, which are advantageous for applications in sensors, displays, and lighting. mdpi.comrsc.orgnih.govrsc.orgmdpi.com The organic ligand, in this case, this compound, can act as an "antenna," absorbing energy and efficiently transferring it to the lanthanide ion, which then emits light. The europium-based framework, {[Eu₂(H₂pda)(C₂O₄)(SO₄)₂(H₂O)₂]·2H₂O}n, has been reported to exhibit strong luminescence upon excitation, demonstrating the potential of these materials in optical applications. researchgate.net
Magnetic Properties: The magnetic behavior of materials is determined by the nature of the metal ions and the way they are connected within the structure. Variable-temperature magnetic susceptibility studies on the neodymium (Nd) and praseodymium (Pr) frameworks containing H₂pda pillars have revealed characteristic magnetic behaviors. researchgate.net For both compounds, the product of molar magnetic susceptibility and temperature (χMT) increases as the temperature decreases. This behavior is attributed to factors such as the depopulation of the Stark levels of the lanthanide ions and/or weak intramolecular antiferromagnetic coupling between the metal centers. researchgate.net
| Framework (Lanthanide) | Property | Observation | Reference |
|---|---|---|---|
| Europium (Eu) | Photoluminescence | Exhibits strong luminescence upon excitation. | researchgate.net |
| Neodymium (Nd) | Magnetic Susceptibility | χMT value increases as temperature decreases. | researchgate.net |
| Praseodymium (Pr) | Magnetic Susceptibility | χMT value increases as temperature decreases. | researchgate.net |
Applications in Sensors and Biosensors
The development of chemical sensors and biosensors is a significant area of materials science. MOFs and coordination polymers are often explored for these applications due to their high surface area, tunable functionality, and unique optical or electronic properties that can change upon interaction with a target analyte. nih.govmdpi.com For example, changes in the luminescence of a lanthanide-based framework upon exposure to a specific ion or molecule can form the basis of a highly sensitive sensor. Despite this potential, the application of frameworks or other materials derived specifically from this compound in the field of sensors and biosensors has not been reported in the reviewed literature.
Future Research Directions and Emerging Trends
Sustainable Synthetic Methodologies for 1,4-Piperazinediacetic Acid
The development of environmentally friendly and efficient synthetic routes is a primary goal in modern chemistry. Future research on the synthesis of this compound is expected to pivot towards green chemistry principles, minimizing waste and energy consumption. Key areas of focus will likely include the use of renewable starting materials, the development of catalytic systems to replace stoichiometric reagents, and the use of safer solvents.
Research efforts may explore pathways starting from bio-derived platform chemicals. For instance, processes could be designed to convert biomass-derived intermediates into piperazine (B1678402) or its precursors, which would then be functionalized. Another promising avenue is the intensification of reaction processes, such as using flow chemistry to improve yield, reduce reaction times, and enhance safety.
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Starting Materials | Typically petroleum-based | Bio-based feedstocks, renewable resources |
| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems (e.g., metal or enzyme catalysts) |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or biodegradable solvents |
| Energy Input | High-temperature, high-pressure conditions | Milder reaction conditions, alternative energy sources (e.g., microwave, ultrasound) |
| Waste Generation | Significant by-product formation | High atom economy, minimal waste |
Advanced Characterization of Dynamic Processes in Piperazinediacetate Systems
The flexible nature of the piperazine ring and the rotational freedom of the acetate (B1210297) arms in this compound give rise to complex dynamic behaviors, especially upon coordination to metal centers. Understanding these dynamics is crucial for designing materials with specific functions. Future research will increasingly rely on sophisticated analytical techniques to probe these processes in real-time and under various conditions.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy will be a key tool to investigate fluxional processes in solution, such as ring inversion or ligand exchange in metal complexes. nih.gov Advanced diffraction techniques, including single-crystal X-ray diffraction at various temperatures, can provide insights into solid-state dynamics and phase transitions. Furthermore, computational methods like Density Functional Theory (DFT) will be used to model and predict the energetic barriers of these dynamic processes, complementing experimental data. mdpi.com
Table 2: Advanced Techniques for Characterizing Dynamic Processes
| Technique | Information Gained | Application to Piperazinediacetate Systems |
|---|---|---|
| Variable-Temperature NMR | Kinetics and thermodynamics of conformational changes, ligand exchange rates. nih.gov | Quantifying the energy barriers for piperazine ring flipping and acetate arm rotation in solution. |
| 2D NMR Spectroscopy (e.g., EXSY) | Elucidation of chemical exchange pathways. | Mapping the exchange networks between different conformers or coordinated species. |
| In-situ Crystallography | Real-time observation of structural changes in response to stimuli (temperature, pressure, guest molecules). | Monitoring structural transformations in metal-organic frameworks (MOFs) during guest adsorption/desorption. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Modeling the flexibility of the linker within a framework and its interaction with guest molecules. |
Rational Design of Multi-functional Materials based on this compound
This compound is an excellent building block, or "linker," for constructing coordination polymers and metal-organic frameworks (MOFs). sciopen.comnih.govrsc.org The "rational design" of such materials involves the deliberate selection of building blocks to achieve a target structure and, consequently, desired properties. Future research will focus on harnessing the specific features of the this compound linker—its flexibility, coordination modes, and the presence of nitrogen and oxygen donor atoms—to create materials with multiple, often synergistic, functions.
For example, researchers can design MOFs with tunable porosity for selective gas storage and separation by choosing metal nodes that interact with the flexible linker in predictable ways. The inherent Lewis basic sites (nitrogen atoms) in the piperazine ring could be exploited to create materials with catalytic activity or to serve as postsynthetic modification sites for anchoring active species. The goal is to move beyond single-purpose materials to integrated systems where, for instance, a material could act as both a sensor and a catalyst. rsc.orgnih.gov
Table 3: Strategies for Rational Design of Piperazinediacetate-Based Materials
| Design Strategy | Target Property | Potential Application |
|---|---|---|
| Control of Metal Node Geometry | Tunable pore size and shape | Selective CO₂ capture, hydrocarbon separation |
| Exploitation of Uncoordinated N-sites | Enhanced catalytic activity, selective binding | Heterogeneous catalysis, chemical sensing |
| Introduction of Chirality | Enantioselective recognition | Chiral separations, asymmetric catalysis |
| Formation of Hybrid Materials | Combination of properties (e.g., magnetic and porous) | Spintronics, targeted drug delivery |
Integration of Artificial Intelligence and Machine Learning in Research on this compound
The intersection of materials science and data science is creating new paradigms for discovery. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate research involving this compound significantly. researchgate.netnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.comvergegenomics.com
In the context of synthesis, ML models could be trained to predict optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield and purity of this compound, thereby accelerating the development of sustainable methodologies. mdpi.com In materials design, AI can screen virtual libraries of thousands of potential structures derived from this linker to identify candidates with the highest predicted performance for specific applications, such as gas adsorption or catalysis. This in silico screening drastically reduces the time and cost associated with trial-and-error experimentation. nih.gov Furthermore, AI can aid in the analysis of complex characterization data, helping to deconvolute intricate spectra and identify subtle structural features.
Table 4: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Research Area | Objective |
|---|---|---|
| Predictive Modeling | Materials Discovery | Predict properties (e.g., porosity, stability, catalytic activity) of new MOFs before synthesis. nih.gov |
| Retrosynthesis Analysis | Sustainable Synthesis | Propose novel and efficient synthetic pathways using green chemistry principles. mdpi.com |
| Process Optimization | Chemical Synthesis | Identify optimal reaction conditions to maximize yield and minimize waste. |
| Spectral Analysis | Advanced Characterization | Automate the interpretation of complex datasets from NMR, X-ray diffraction, or spectroscopy. |
| High-Throughput Virtual Screening | Functional Materials | Screen vast numbers of hypothetical structures for promising candidates for specific applications. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-piperazinediacetic acid derivatives in hybrid organic-inorganic frameworks?
- Methodological Answer : A typical synthesis involves reacting this compound (H₂pda) with metal oxides (e.g., Nd₂O₃) and inorganic acids (e.g., H₃PO₄) under hydrothermal conditions. For example, a mixture of H₂pda·2H₂O, Nd₂O₃, and H₃PO₄ is heated in a Teflon-lined vessel at 160°C for 3 days, followed by slow cooling to yield crystalline products . The choice of solvent (e.g., water) and pH significantly impacts framework dimensionality.
Q. How is the crystal structure of this compound derivatives characterized?
- Methodological Answer : X-ray crystallography is used to determine protonation states, bond lengths (e.g., C=O vs. C–O bonds), and hydrogen-bonding networks. For instance, the asymmetric unit of a dihydrogen phosphate derivative revealed a chair conformation of the piperazine ring and O–H⋯O/N–H⋯O hydrogen bonds forming a 3D supramolecular network . IR spectroscopy and elemental analysis further validate functional groups and stoichiometry .
Q. What analytical techniques are critical for validating the purity of synthesized this compound derivatives?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and purity (e.g., [M+H⁺] peaks at 507.8 for hydrazide derivatives) . Thermogravimetric analysis (TGA) assesses thermal stability, while powder XRD ensures phase homogeneity .
Advanced Research Questions
Q. How do structural variations in this compound derivatives influence their supramolecular properties?
- Methodological Answer : Protonation states and counterions (e.g., H₂PO₄⁻ vs. SO₄²⁻) dictate hydrogen-bonding patterns. For example, replacing sulfates with phosphates in lanthanide frameworks alters the dimensionality of hydrogen-bonded layers, impacting porosity and stability . Computational modeling (DFT) can predict bond angles and non-covalent interactions to guide design .
Q. What strategies address contradictions in crystallographic data between experimental and theoretical models?
- Methodological Answer : Discrepancies in bond lengths or hydrogen-bonding networks require cross-validation using multiple techniques. For instance, if experimental C=O bond lengths (1.209 Å) conflict with computational predictions, refine the model by adjusting hydrogen atom positions or considering dynamic disorder . Comparative analysis with literature (e.g., lanthanide-sulfate frameworks ) helps identify systematic errors.
Q. How can this compound be functionalized for targeted applications like antimicrobial agents?
- Methodological Answer : Reacting this compound dihydrazide with aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) under reflux yields Schiff base derivatives with antimicrobial activity. Optimize reaction time (24 hours) and solvent ratios (ethanol/water 4:1) to achieve high yields (87%) and purity (>98%) . LC-MS and IR spectroscopy track reaction progress and confirm functional group transformations.
Q. What experimental design principles ensure reproducibility in synthesizing hybrid frameworks?
- Methodological Answer : Use factorial design to optimize variables like temperature (160°C), reaction duration (3 days), and cooling rates (5°C/h) . Control batch-to-batch variability by standardizing reagent purity (e.g., >98% H₂pda) and vessel inertness. Document crystal growth conditions (e.g., block vs. needle morphology) to correlate structure with synthesis parameters .
Data Interpretation and Validation
Q. How should researchers handle conflicting data between hydrogen-bonding networks predicted by crystallography and spectroscopic results?
- Methodological Answer : Reconcile discrepancies by performing temperature-dependent IR studies to detect dynamic hydrogen bonds. For example, O–H stretching frequencies in IR may shift if hydrogen bonds are temperature-sensitive, explaining differences from static crystallographic models .
Q. What statistical methods are recommended for analyzing variability in hybrid framework synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
